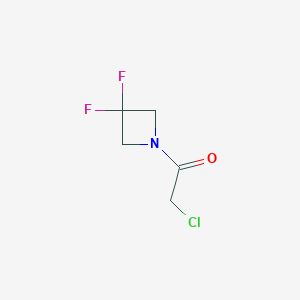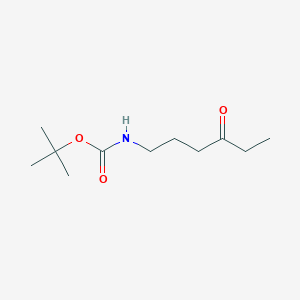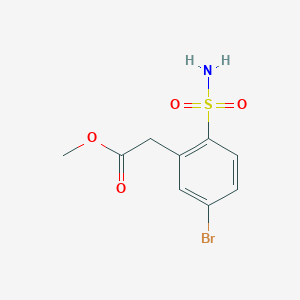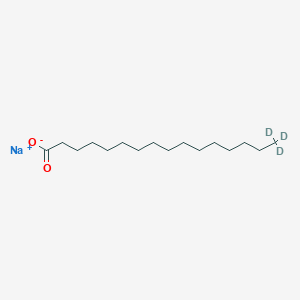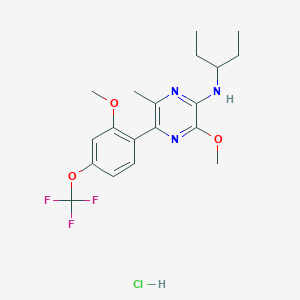
NGD 98-2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NGD 98-2 hydrochloride is a high-affinity antagonist of the corticotropin-releasing factor receptor 1. This compound is known for its ability to penetrate the brain and is orally available. It has a molecular weight of 435.87 and a chemical formula of C19H24F3N3O3.HCl .
Preparation Methods
The synthesis of NGD 98-2 hydrochloride involves several steps. The key synthetic route includes the formation of N-(1-ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
NGD 98-2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NGD 98-2 hydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the corticotropin-releasing factor receptor 1.
Biology: It is used to investigate the role of corticotropin-releasing factor receptor 1 in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of stress-related disorders due to its ability to block the corticotropin-releasing factor receptor 1.
Industry: It is used in the development of new drugs targeting the corticotropin-releasing factor receptor 1
Mechanism of Action
NGD 98-2 hydrochloride exerts its effects by binding to the corticotropin-releasing factor receptor 1, thereby blocking the action of corticotropin-releasing factor. This inhibition prevents the activation of downstream signaling pathways that are involved in stress responses. The molecular targets of this compound include the corticotropin-releasing factor receptor 1 and associated signaling molecules .
Comparison with Similar Compounds
NGD 98-2 hydrochloride is unique compared to other corticotropin-releasing factor receptor 1 antagonists due to its high affinity and brain penetration capabilities. Similar compounds include:
NGD 9002: Another corticotropin-releasing factor receptor 1 antagonist with similar properties but different chemical structure.
Antalarmin: A well-known corticotropin-releasing factor receptor 1 antagonist with different pharmacokinetic properties.
CP-154,526: Another corticotropin-releasing factor receptor 1 antagonist with distinct chemical and pharmacological characteristics
Properties
Molecular Formula |
C19H25ClF3N3O3 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C19H24F3N3O3.ClH/c1-6-12(7-2)24-17-18(27-5)25-16(11(3)23-17)14-9-8-13(10-15(14)26-4)28-19(20,21)22;/h8-10,12H,6-7H2,1-5H3,(H,23,24);1H |
InChI Key |
KUZDADGRZQAQGN-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl |
Canonical SMILES |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)

![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472721.png)
